molecular formula C10H13N3O6 B1436389 5'-Carboxy-2'-deoxycytidine CAS No. 4603-72-9

5'-Carboxy-2'-deoxycytidine

Número de catálogo: B1436389
Número CAS: 4603-72-9
Peso molecular: 271.23 g/mol
Clave InChI: WARPDVDUSAVJDM-WJJYBJGOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Significance of Modified Nucleosides in Biological Systems

Modified nucleosides, which are variants of the standard nucleosides (adenosine, guanosine (B1672433), cytidine (B196190), and uridine (B1682114) in RNA; deoxyadenosine, deoxyguanosine, deoxycytidine, and thymidine (B127349) in DNA), are integral to a multitude of biological functions. biosynth.combldpharm.com These modifications are not mere chemical curiosities; they are essential for cellular processes ranging from the regulation of gene expression to the fine-tuning of RNA function. biosynth.commdpi.com

In the realm of epigenetics, modified nucleosides are key players. glenresearch.com For instance, the methylation of cytosine to form 5-methylcytosine (B146107) (5mC) is a well-established epigenetic mark that influences gene silencing. nih.govanr.fr The subsequent oxidation of 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and ultimately 5-carboxycytosine (5caC) represents a pathway for active DNA demethylation, a process crucial for cellular differentiation, embryogenesis, and genomic reprogramming. glenresearch.combiosyn.com

Beyond their role in epigenetics, modified nucleosides are vital for the proper functioning of various RNA molecules. In transfer RNA (tRNA), modifications are abundant and critical for maintaining the structural integrity of the tRNA molecule, ensuring accurate codon recognition, and facilitating efficient protein synthesis. nih.gov Similarly, modifications in ribosomal RNA (rRNA) and messenger RNA (mRNA) can impact ribosome assembly, translation efficiency, and mRNA stability. mdpi.comwayne.edu

The presence of modified nucleosides can also serve as a defense mechanism. For example, some viruses utilize modified nucleosides to evade host immune responses. Conversely, synthetic modified nucleosides are powerful therapeutic agents, particularly in antiviral and anticancer treatments, where they can act as chain terminators during DNA or RNA synthesis, thereby inhibiting viral replication or cancer cell proliferation. biosynth.combldpharm.com

Overview of 5'-Carboxy-2'-deoxycytidine as a Deoxycytidine Derivative

This compound (cadC), also referred to as 5-carboxy-dC, is a derivative of the canonical nucleoside deoxycytidine. biosyn.com It is structurally distinguished by the presence of a carboxyl group (-COOH) at the 5th position of the cytosine base. nih.gov This modification significantly alters the chemical properties of the nucleoside compared to its precursor, deoxycytidine.

The formation of cadC in the genome is a multi-step enzymatic process. It begins with the methylation of deoxycytidine (dC) to 5-methyl-deoxycytidine (5mdC) by DNA methyltransferases (DNMTs). nih.govnih.gov Subsequently, the Ten-eleven translocation (TET) family of enzymes catalyzes the stepwise oxidation of 5mdC to 5-hydroxymethyl-deoxycytidine (5hmdC), then to 5-formyl-deoxycytidine (5fdC), and finally to cadC. nih.govd-nb.infonih.gov This oxidative pathway is a key component of active DNA demethylation. d-nb.info

The presence of the carboxyl group imparts an anionic charge to the molecule under physiological conditions. nih.gov This has been shown to influence the stability of DNA structures. Research has indicated that the incorporation of cadC into DNA duplexes can increase their thermal stability. biosyn.comnih.gov However, when included in the third strand of a triplex DNA structure, it has a destabilizing effect. biosyn.com

Functionally, cadC is recognized as an intermediate in the base excision repair (BER) pathway. researchgate.netnih.gov The enzyme thymine-DNA glycosylase (TDG) specifically recognizes and excises both 5fdC and cadC from the DNA backbone, creating an abasic site. researchgate.netnih.gov This site is then processed by other repair enzymes, ultimately leading to the replacement of the modified base with an unmodified cytosine, thus completing the demethylation cycle. researchgate.netresearchgate.net More recent evidence also suggests a direct intragenomic decarboxylation pathway where cadC is converted back to dC through C-C bond cleavage. nih.gov

Historical Context of this compound Discovery and Initial Characterization

The discovery of this compound is intrinsically linked to the expanding field of epigenetics and the quest to understand the mechanisms of active DNA demethylation. While the existence of 5-methylcytosine had been known for decades, the intermediates in its removal pathway remained elusive for a long time.

The early 2000s saw a surge in research focused on identifying the enzymes and intermediate products involved in active DNA demethylation. A significant breakthrough came with the discovery of the TET enzymes, which were shown to oxidize 5-methylcytosine. glenresearch.com This led to the identification of 5-hydroxymethylcytosine (5hmC) in mammalian DNA in 2009. glenresearch.com

Following the discovery of 5hmC, further research focused on its potential downstream oxidation products. In the early 2010s, studies began to identify 5-formylcytosine (5fC) and 5-carboxycytosine (5caC) as further oxidation products of 5mC, catalyzed by the same TET enzymes. anr.fr The initial characterization of cadC involved its detection in embryonic stem cells and brain tissues, albeit at much lower levels than 5hmC. frontiersin.orgnih.gov

The synthesis of oligodeoxynucleotides containing cadC was a crucial step for its functional characterization. In 2008, Sumino and colleagues reported the synthesis of cadC and its incorporation into DNA strands to study its effect on duplex and triplex stability. nih.gov Their research provided early insights into the biophysical properties of this modified nucleoside. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[(2S,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O6/c11-5-1-2-13(10(18)12-5)6-3-4(14)8(19-6)7(15)9(16)17/h1-2,4,6-8,14-15H,3H2,(H,16,17)(H2,11,12,18)/t4-,6+,7?,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARPDVDUSAVJDM-WJJYBJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Carboxy 2 Deoxycytidine and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable methods for producing caC and its derivatives, allowing for the introduction of various protecting groups necessary for subsequent applications like oligonucleotide synthesis.

The synthesis of 5'-Carboxy-2'-deoxycytidine often begins with more readily available nucleoside precursors. One common strategy involves starting from 5-iodo-2'-deoxyuridine. This precursor can undergo a palladium-catalyzed carbonylation reaction to introduce a carboxyl group or a protected version thereof, such as a methyl ester, at the 5-position. Subsequent conversion of the C4 carbonyl of the uridine (B1682114) base to an amine, followed by protection, yields the desired N4-protected 5-carboxy-2'-deoxycytidine (B13905427) derivative. nih.gov

An alternative and efficient gram-scale synthesis starts from 2'-deoxythymidine. rsc.org This multi-step process involves the oxidation of the 5-methyl group to a carboxyl group. This transformation requires careful selection of reaction conditions to achieve high yields and purity. The resulting nucleoside can then be carried forward for further modifications, such as the introduction of protecting groups and conversion to phosphoramidite (B1245037) or triphosphate forms. rsc.org

A summary of a synthetic approach is detailed below:

Table 1: Example Multi-step Synthesis Pathway from 5-Iodo-2'-deoxyuridine Click on a row to view more details about each step.

Step Reaction Key Reagents Purpose
1 Protection of Hydroxyl Groups TBDMS-Cl, Imidazole Protects the 3'- and 5'-hydroxyl groups on the deoxyribose sugar to prevent unwanted side reactions.
2 Carbonylation CO gas, (PhCN)₂PdCl₂, Et₃N, Methanol Introduces a methoxycarbonyl group at the C5 position of the pyrimidine (B1678525) ring via a palladium-catalyzed reaction.
3 C4-Amine Conversion Peptide coupling agent (e.g., PyAOP), Amine source Converts the C4-carbonyl of the uridine derivative to a primary amine, forming the cytidine (B196190) base.
4 N4-Amino Group Protection Benzoic Anhydride or Acetic Anhydride Protects the exocyclic N4-amino group to prevent interference in subsequent phosphoramidite chemistry.

| 5 | Deprotection of Hydroxyl Groups | TBAF | Selectively removes the silyl (B83357) protecting groups from the 3'- and 5'-hydroxyls, preparing the nucleoside for further modification. |

To incorporate this compound into a specific site within a DNA strand using automated solid-phase synthesis, it must first be converted into a phosphoramidite building block. nih.govglenresearch.com This involves protecting the reactive functional groups (N4-amino and C5-carboxyl) and then reacting the free 3'-hydroxyl group with a phosphitylating agent, typically 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

The successful synthesis and incorporation of caC into oligonucleotides rely heavily on an orthogonal protecting group strategy, where each group can be removed under specific conditions without affecting the others. glenresearch.com

5'-Hydroxyl Group: The primary 5'-hydroxyl group is typically protected with an acid-labile dimethoxytrityl (DMTr) group. This group is stable throughout the synthesis steps but is cleaved efficiently at the beginning of each coupling cycle in automated DNA synthesis.

N4-Amino Group: The exocyclic amino group of the cytosine base is commonly protected with an acyl group, such as benzoyl (Bz) or acetyl (Ac). These groups are stable during synthesis but are removed during the final deprotection step.

C5-Carboxyl Group: The carboxyl group is the most sensitive functionality and requires a robust protecting group that is stable to both the acidic conditions of DMTr removal and the conditions of oligonucleotide synthesis. Alkyl esters, such as methyl or ethyl esters, are frequently used. semanticscholar.org These esters are not removed by standard ammonolysis, which is often used for final deprotection, as this can lead to the formation of an unwanted amide side-product. Instead, deprotection requires milder basic conditions, such as methanolic sodium hydroxide (B78521) or potassium carbonate, to hydrolyze the ester and reveal the free carboxylic acid. nih.govsemanticscholar.org

Table 2: Protecting Groups for 5'-Carboxy-dC Phosphoramidite This table outlines the common protecting groups and their removal conditions.

Functional Group Protecting Group Abbreviation Deprotection Condition
5'-Hydroxyl Dimethoxytrityl DMTr Mild Acid (e.g., Trichloroacetic acid)
N4-Amino Benzoyl Bz Base (e.g., Ammonium hydroxide)
C5-Carboxyl Methyl or Ethyl Ester - Mild Base (e.g., NaOH in Methanol/Water)

The 5'-triphosphate form of this compound (caCTP) is crucial for enzymatic studies, including polymerase chain reactions. The chemical synthesis of these triphosphate analogs from the corresponding nucleoside is a key process. An efficient method for this conversion is the P(V)-N activation strategy. rsc.org This approach allows for the direct synthesis of this compound triphosphate from a phosphoropiperidate precursor, providing high-quality material for biological applications. rsc.org The synthesis must be carefully controlled to ensure the formation of the triphosphate moiety at the 5'-hydroxyl of the deoxyribose sugar.

Chemoenzymatic and Enzymatic Synthesis Approaches

While chemical synthesis is powerful, enzymatic methods can offer high specificity and milder reaction conditions.

Nucleoside kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from a donor, typically ATP, to a nucleoside, forming a nucleoside monophosphate. This is the first step in the formation of nucleoside triphosphates within a cell. Enzymes such as human deoxycytidine kinase (HsdCK) are known to phosphorylate a range of natural and modified deoxyribonucleosides. mdpi.comsemanticscholar.org

However, the enzymatic phosphorylation of this compound by kinases has been found to be generally inefficient. nih.gov The presence of the negatively charged carboxyl group at the 5-position of the pyrimidine ring likely hinders the binding of the nucleoside to the active site of many kinases. This inefficiency presents a significant challenge for the purely enzymatic or chemoenzymatic synthesis of caC monophosphate and, subsequently, its triphosphate form in vitro and in vivo. nih.gov Consequently, chemical phosphorylation methods remain the more prevalent and reliable route for producing these essential derivatives for research.

Compound Index

Use of Polymerases and Terminal Deoxynucleotidyl Transferase (TdT) for Incorporation

The enzymatic incorporation of modified nucleotides into DNA sequences is a powerful tool for creating functionally diverse oligonucleotides. nih.gov Both template-dependent DNA polymerases and the template-independent Terminal Deoxynucleotidyl Transferase (TdT) are utilized for this purpose.

DNA Polymerases: Various DNA polymerases from families A and B have demonstrated the ability to use modified 2'-deoxycytidine (B1670253) triphosphates as substrates. For instance, polymerases such as Taq, Klenow fragment (exo–), Bsm, and KOD XL can efficiently incorporate N4-acylated 2'-deoxycytidine nucleotides. oup.com The KOD exonuclease-minus DNA polymerase, in particular, has been shown to readily utilize cytidine-5-carboxamide triphosphates as substrates, incorporating them as efficiently as the natural, unmodified 2'-deoxycytidine triphosphate. researchgate.net Similarly, the triphosphates of 5-carboxycytidine (caC) have been successfully incorporated into longer DNA fragments using the Polymerase Chain Reaction (PCR), making DNA with multiple caC modifications accessible. The efficiency of incorporation can, however, be sequence-dependent, and some polymerases may exhibit misincorporation, for example, inserting dAMP opposite the related 5-formyl-2'-deoxycytidine (fC). nih.gov

Terminal Deoxynucleotidyl Transferase (TdT): TdT is a unique DNA polymerase that catalyzes the random addition of nucleotides to the 3'-OH terminus of a DNA strand in a template-independent manner. nih.govnih.gov This property makes it a straightforward tool for DNA end-labeling with modified nucleotides. nih.gov TdT shows broad substrate specificity and can incorporate a wide range of modified dNTPs, including those with carboxy groups. nih.gov The enzyme's activity is influenced by divalent metal ions; for example, Co²⁺ preferentially facilitates the incorporation of purine (B94841) nucleotides, while Mg²⁺ favors pyrimidine nucleotides. nih.gov TdT has been shown to be capable of adding hundreds of N4-acylated-deoxycytidine nucleotides to the 3'-end of an oligonucleotide, demonstrating high processivity for certain modifications. oup.com

Below is a table summarizing the capabilities of different polymerases for incorporating modified cytidine derivatives.

EnzymeModified SubstrateKey Findings
KOD exonuclease-minus DNA Polymerase5-(N-substituted-carboxamide)-2'-deoxycytidine TPPsIncorporated as efficiently as natural dCTP. researchgate.net
Klenow Fragment (exo-), Taq, BsmN4-acylated 2'-deoxycytidine TPPs (dCAcylTPs)Efficiently use dCAcylTPs as substrates; can form both CAcyl•G and CAcyl•A base pairs. oup.com
phi29 DNA Polymerase (proofreading)N4-acylated 2'-deoxycytidine TPPs (dCAcylTPs)Successfully utilizes dCAcylTPs but is less prone to forming CAcyl•A mispairs. oup.com
Terminal Deoxynucleotidyl Transferase (TdT)N4-acylated 2'-deoxycytidine TPPs (dCAcylTPs)Can incorporate several hundred modified nucleotides in a template-independent manner. oup.com
Various PCR Polymerases5-Carboxycytidine-triphosphate (caCTP)Enables synthesis of long DNA fragments containing multiple caC modifications via PCR.

Multi-Enzymatic Cascade Pathways in Modified Nucleoside Synthesis

A common cascade for nucleoside synthesis involves the enzymes ribokinase, phosphopentomutase, and nucleoside phosphorylase. nih.govmdpi.com This pathway can be adapted for the synthesis of 2'-deoxynucleosides by starting with 2-deoxyribose. The general scheme is as follows:

Phosphorylation: A kinase (e.g., ribokinase) phosphorylates the sugar (2-deoxyribose) to form 2-deoxyribose-5-phosphate.

Isomerization: Phosphopentomutase converts the 5-phosphate into the corresponding 1-phosphate isomer (α-D-2-deoxyribose-1-phosphate). mdpi.com

Glycosylation: A nucleoside phosphorylase (NP) catalyzes the transfer of the deoxyribosyl group from the 1-phosphate to a nucleobase acceptor, forming the final modified 2'-deoxynucleoside. mdpi.com

Comparative studies have been conducted on cascades using enzymes from mesophilic organisms (like Escherichia coli) and thermophilic organisms (like Thermus thermophilus). nih.govmdpi.com While both pathways are viable, cascades with E. coli enzymes generally exhibit significantly higher reaction rates and provide a higher content of the target products, making them more suitable for the polyenzymatic synthesis of many modified nucleosides. nih.govresearchgate.net

Another modular cascade approach has been developed for the synthesis of nucleoside triphosphates (NTPs) directly from nucleosides. frontiersin.orgnih.gov This system uses a combination of nucleoside kinases, nucleoside monophosphate (NMP) kinases, and a nucleoside diphosphate (B83284) (NDP) kinase. The efficiency of this cascade can be dramatically improved by integrating a (d)ATP regeneration system, which shifts the reaction equilibrium toward the desired triphosphate product, achieving quantitative conversion for several natural and modified NTPs. frontiersin.orgnih.gov

The table below outlines the conversion efficiencies for different pentoses in a mesophilic vs. thermophilic cascade synthesis of 2-chloroadenine (B193299) nucleosides, illustrating the comparative performance.

Pentose SubstrateMesophilic Cascade (% Conversion in 30 min)Thermophilic Cascade (% Conversion in 30 min)
Ribose (Rib)92%76%
2-Deoxyribose (dRib)74%62%
Arabinose (Ara)66%32%
2-Fluoroarabinose (F-Ara)8%<1%
Xylose (Xyl)2%2%

Data derived from a study on the synthesis of 2-chloroadenine nucleosides. nih.gov

Comparison of Synthetic Strategies: Efficiency and Specificity

When synthesizing and incorporating modified nucleosides like this compound, different enzymatic strategies offer distinct advantages in terms of efficiency and specificity.

Template-Dependent Polymerases (e.g., in PCR):

Specificity: High specificity is a hallmark of this method. The polymerase incorporates the modified nucleotide at precise, predetermined positions dictated by a DNA template. This is essential for creating sequences with site-specific modifications.

Efficiency: The process is highly efficient for creating multiple copies of a specifically modified DNA strand, as demonstrated by the amplification in PCR. However, the efficiency can be influenced by the nature of the modification and the specific polymerase used, with some polymerases exhibiting lower fidelity or stalling at modified sites. oup.com

Terminal Deoxynucleotidyl Transferase (TdT):

Specificity: TdT lacks template specificity, adding nucleotides to any available 3'-OH end. nih.govyoutube.com This is advantageous for 3'-end labeling but unsuitable for site-specific internal modifications. Its substrate specificity is broad but can be influenced by cofactors. nih.gov

Efficiency: TdT can be highly efficient for adding long tails of modified nucleotides, sometimes at a faster rate than for natural nucleotides. oup.com This makes it a powerful tool for generating highly modified oligonucleotides for applications like aptamer development.

Multi-Enzymatic Cascades:

Biochemical Roles and Mechanisms of 5 Carboxy 2 Deoxycytidine

Role in Epigenetic Demethylation Pathways

5'-Carboxy-2'-deoxycytidine (5caC) is a critical intermediate in the active DNA demethylation process in mammals. This pathway is essential for epigenetic regulation, which governs gene expression and cellular differentiation without altering the primary DNA sequence. The conversion of the epigenetic mark 5-methylcytosine (B146107) back to its unmodified state, cytosine, involves a series of oxidative steps orchestrated by specific enzymes.

Active DNA demethylation is initiated by the iterative oxidation of 5-methyl-2'-deoxycytidine (B118692) (5mC). nih.gov This process occurs in a stepwise manner, generating successive oxidized methylcytosine derivatives. researchgate.net this compound is the final product in this oxidative cascade before the ultimate removal and replacement of the modified base. researchgate.netamerigoscientific.com The established sequence begins with the conversion of 5mC to 5-hydroxymethyl-2'-deoxycytidine (5hmC), which is then further oxidized to 5-formyl-2'-deoxycytidine (5fC), and finally to this compound (5caC). wikipedia.orgmdpi.com This positions 5caC as a key transient nucleobase in the pathway that reverses DNA methylation. amerigoscientific.comresearchgate.net

Table 1: The Oxidative Demethylation Cascade of 5-Methylcytosine

StepInitial SubstrateEnzyme FamilyProduct
15-Methyl-2'-deoxycytidine (5mC)TET Enzymes5-Hydroxymethyl-2'-deoxycytidine (5hmC)
25-Hydroxymethyl-2'-deoxycytidine (5hmC)TET Enzymes5-Formyl-2'-deoxycytidine (5fC)
35-Formyl-2'-deoxycytidine (5fC)TET EnzymesThis compound (5caC)

The formation of 5caC is catalyzed by the Ten-Eleven Translocation (TET) family of enzymes. wikipedia.org These enzymes are α-ketoglutarate and Fe(II)-dependent dioxygenases that execute all three sequential oxidation steps, converting 5mC into 5hmC, 5fC, and ultimately 5caC. researchgate.netamerigoscientific.com The TET family in mammals includes three proteins: TET1, TET2, and TET3. amerigoscientific.com In vitro and in vivo studies have demonstrated that these enzymes are responsible for the generation of 5caC from both 5mC and 5hmC in DNA. nih.gov The catalytic activity of TET enzymes is crucial for initiating the demethylation process that leads to the formation of this carboxylated cytosine derivative. amerigoscientific.com

This compound serves as a crucial intermediate that is recognized by the cell's DNA repair machinery to complete the demethylation process. mdpi.com Following its formation by TET enzymes, 5caC is specifically recognized and excised by Thymine-DNA Glycosylase (TDG). nih.gov This action by TDG initiates the Base Excision Repair (BER) pathway. nih.gov The BER machinery then processes the resulting abasic site, ultimately replacing the modified base with an unmethylated deoxycytidine, thereby restoring the original DNA sequence and completing the active demethylation cycle. nih.govresearchgate.net

Interactions with Nucleic Acids and Associated Enzymes

The presence of a carboxyl group at the 5th position of the pyrimidine (B1678525) ring introduces unique chemical properties to this compound, influencing its interaction with the DNA structure and with enzymes that process nucleic acids.

The processing of modified nucleotides like this compound by DNA polymerases is a critical aspect of DNA replication and repair. While specific kinetic data for 5caC incorporation by a wide range of polymerases is specialized, studies on related modified cytosines provide insight. For instance, research has shown that 5-methyldeoxycytidine can enhance the substrate activity for certain DNA polymerases. nih.gov Oxidative lesions such as 5-hydroxy-2'-deoxycytidine (B120496) have been shown to be miscoded by some replicative DNA polymerases but not by error-prone polymerases capable of translesion synthesis. nih.gov The presence of the bulky and negatively charged carboxyl group in 5caC is expected to influence the active site of DNA polymerases, potentially affecting the efficiency and fidelity of DNA synthesis. Reverse transcriptases, which synthesize DNA from an RNA template, also interact with various nucleotides. thermofisher.com The ability of these enzymes to incorporate or bypass modified bases like 5caC is an area of ongoing investigation, with implications for understanding how viral genomes and cellular transcripts containing such modifications are processed.

Base Pairing Characteristics in Modified DNA

Ab initio calculations suggest that the Watson-Crick-type base pair formed between 5caC and guanine (B1146940) is slightly more stable than the canonical guanine-cytosine (G-C) base pair. nih.gov Conversely, the Hoogsteen-type base pair of 5caC-G is predicted to be less stable than the standard C+-G Hoogsteen pair. nih.gov This enhanced stability in the Watson-Crick conformation is significant, as it influences the thermodynamic properties of DNA duplexes containing this modification.

Experimental data supports these computational findings. Oligodeoxynucleotides that incorporate 5caC have been shown to form duplexes with complementary DNA strands that are more stable than their unmodified counterparts. nih.gov However, despite stabilizing duplex structures, 5caC forms a relatively unstable triplex with a target double-stranded DNA. nih.gov

Further investigation into the dynamics of DNA containing 5caC reveals that it does not significantly increase the opening kinetics of neighboring base pairs. For instance, in a specific DNA duplex sequence, the rate of imino proton exchange for the adjacent A:T base pair was similar to that observed in unmodified DNA, indicating that 5caC does not destabilize its local environment. acs.org This is in contrast to other oxidized forms of 5-methylcytosine, such as 5-formylcytosine (B1664653) (5fC) and 5-hydroxymethylcytosine (B124674) (5hmC), which were found to increase the opening rate of the neighboring base pair. acs.org

Base Pairing Characteristics of this compound (5caC)
CharacteristicFindingReference
Watson-Crick Pair Stability (vs. G-C)Slightly more stable nih.gov
Hoogsteen Pair Stability (vs. C+-G)Less stable nih.gov
Duplex Stability with Complementary DNAMore stable than unmodified duplex nih.gov
Triplex Stability with dsDNARelatively unstable nih.gov
Effect on Neighboring Base Pair OpeningDoes not significantly increase opening kinetics acs.org

Recognition and Processing by DNA Repair Pathways (e.g., Base Excision Repair)

The cellular machinery for DNA repair plays a crucial role in recognizing and processing this compound. As a product of the iterative oxidation of 5-methylcytosine (5mC), 5caC is not a canonical DNA base and is targeted for removal by the Base Excision Repair (BER) pathway. mdpi.com

The key enzyme responsible for initiating the repair of 5caC lesions is Thymine DNA Glycosylase (TDG). acs.orgplos.org TDG is a DNA glycosylase that recognizes and excises mismatched or modified bases from the DNA backbone, creating an abasic (AP) site. Specifically, TDG efficiently recognizes and removes 5caC when it is paired with guanine. plos.org This specificity is a critical step in the active DNA demethylation pathway, ensuring the replacement of the modified cytosine with a canonical, unmodified cytosine. mdpi.com

The process initiated by TDG is as follows:

Recognition and Excision: TDG identifies the 5caC within the DNA duplex and cleaves the N-glycosidic bond between the base and the deoxyribose sugar. acs.orgplos.org

AP Site Creation: This excision leaves an apurinic/apyrimidinic (AP) site in the DNA strand.

Downstream Processing: Subsequent enzymes in the BER pathway, including AP endonuclease, DNA polymerase, and DNA ligase, act to remove the abasic site, synthesize a new DNA patch using the complementary strand as a template, and seal the nick in the DNA backbone, respectively.

It has been proposed that the ability of TDG to preferentially recognize 5caC (and 5fC) but not 5hmC might be due to subtle structural differences, such as the potential for 5caC to adopt a wobble-like base pairing geometry with guanine. acs.org This differential recognition is fundamental to its role in active demethylation, where 5mC is progressively oxidized to 5caC, which is then removed and replaced with cytosine. plos.org

Recognition and Processing of 5caC by DNA Repair Pathways
PathwayKey EnzymeAction on 5caCReference
Base Excision Repair (BER)Thymine DNA Glycosylase (TDG)Recognizes and excises 5caC, initiating the repair process. acs.orgplos.org

Biological Significance in Cellular Processes

Implications for Epigenetic Control of Gene Expression

This compound is a key intermediate in the active DNA demethylation pathway, a fundamental process for epigenetic regulation. mdpi.com DNA methylation, primarily the addition of a methyl group to cytosine to form 5-methylcytosine (5mC), is a crucial epigenetic mark that typically leads to gene silencing. The removal of this mark is essential for activating gene expression and requires a series of enzymatic steps.

The Ten-Eleven-Translocation (TET) family of dioxygenases mediates the oxidation of 5mC. nih.gov This process occurs in a stepwise manner, converting 5mC to 5-hydroxymethylcytosine (5hmC), then to 5-formylcytosine (5fC), and finally to 5caC. plos.org The generation of 5caC is a pivotal step, as it serves as a signal for the BER pathway. mdpi.com

Once formed, 5caC is recognized and excised by TDG, and the resulting gap is filled with an unmodified cytosine. plos.org This entire process effectively reverses the methylation mark, converting a 5mC back to a C, thereby removing the repressive epigenetic signal and facilitating gene expression. This pathway of TET-mediated oxidation followed by BER-based replacement is considered the primary mechanism for active DNA demethylation in mammals and is crucial for the dynamic regulation of gene expression during various cellular processes. mdpi.com

Involvement in Cellular Reprogramming and Embryogenesis

Epigenetic reprogramming, the erasure and re-establishment of epigenetic marks, is a hallmark of early mammalian embryogenesis. nih.gov This process is vital for converting the terminally differentiated genomes of the sperm and oocyte into a totipotent zygotic genome capable of giving rise to all cell types. 5caC, as a product of TET enzyme activity, is intrinsically linked to this reprogramming.

Following fertilization, the paternal genome undergoes a rapid and extensive wave of active DNA demethylation. nih.gov This process is initiated by the oocyte-resident TET3 enzyme, which oxidizes 5mC in the paternal pronucleus to 5hmC, and subsequently to 5fC and 5caC. nih.gov Studies have detected low levels of 5caC in the pronuclei of human zygotes, consistent with its role as a transient intermediate in this demethylation pathway. nih.gov The removal of paternal methylation is critical for activating genes essential for embryonic development and establishing pluripotency. nih.gov

The successful reprogramming of DNA methylation is linked to normal preimplantation development. Abnormalities in the levels of 5mC and its oxidized derivatives in early embryos are associated with developmental defects, highlighting the essential role of this epigenetic reprogramming for successful human embryogenesis. nih.gov

Potential Roles in Establishing Maternal and Paternal Methylation Patterns

After fertilization, the maternal and paternal genomes are treated differently in terms of epigenetic reprogramming. nih.gov This differential handling is crucial for genomic imprinting, where certain genes are expressed in a parent-of-origin-specific manner.

The paternal genome is subject to widespread, active demethylation mediated by TET3. nih.govnih.gov This involves the conversion of 5mC to its oxidized derivatives, including 5caC, which are then excised and replaced. This rapid erasure of paternal methylation patterns occurs before the first cell division. nih.gov

In contrast, the maternal genome is largely protected from this wave of active demethylation. nih.gov While the precise mechanisms are still under investigation, factors within the oocyte are thought to shield the maternal pronucleus from extensive TET3 activity. Consequently, the maternal methylation patterns are demethylated more slowly over subsequent cell divisions through a passive, replication-dependent mechanism. nih.gov This differential regulation ensures that maternally imprinted genes, which carry essential methylation marks from the oocyte, are protected from erasure and are correctly maintained in the developing embryo. The transient formation of 5caC is therefore a key feature of the reprogramming of the paternal, but not the maternal, genome in the zygote.

Advanced Methodologies for the Study of 5 Carboxy 2 Deoxycytidine

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods are fundamental to the qualitative and quantitative analysis of 5caC. They provide detailed information on its molecular structure and enable its separation and detection from complex biological mixtures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 5'-Carboxy-2'-deoxycytidine. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom, allowing for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts.

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings within the deoxyribose sugar ring and the cytosine base. Heteronuclear correlation techniques, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Coherence (HMBC), are employed to establish one-bond and multiple-bond correlations between protons and carbons, respectively. core.ac.ukhyphadiscovery.com These experiments are crucial for confirming the connectivity of the sugar, base, and the carboxyl group at the 5' position. For instance, the HMBC spectrum would show a correlation between the protons at the 5' position of the deoxyribose ring and the carbon of the carboxyl group, definitively confirming the location of the modification. hyphadiscovery.com

The following table summarizes the theoretical ¹H and ¹³C NMR chemical shifts for this compound, which are essential for its identification and structural verification.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Cytosine Base
H6~7.8~141
H5~6.1~97
NH₂~7.2 / ~6.8
Deoxyribose Sugar
H1'~6.2~87
H2'α~2.1~41
H2'β~2.5
H3'~4.4~71
H4'~4.1~86
H5'~4.0~62
5'-Carboxyl Group
COOH~12-13~175

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound from complex biological matrices. nih.gov Reversed-phase HPLC, often using a C18 stationary phase, is commonly employed to separate nucleosides based on their hydrophobicity. nih.gov The retention time of 5caC in an HPLC system is a key parameter for its identification. researchgate.net

When coupled with mass spectrometry (MS), HPLC becomes a powerful analytical tool known as Liquid Chromatography-Mass Spectrometry (LC-MS). thermofisher.com LC-MS provides not only separation but also highly sensitive and specific detection based on the mass-to-charge ratio (m/z) of the analyte. researchgate.net Tandem mass spectrometry (LC-MS/MS) further enhances specificity by fragmenting the parent ion and detecting the resulting daughter ions, which is crucial for distinguishing 5caC from other isobaric modifications. researchgate.netnih.gov This technique is essential for the accurate quantification of 5caC levels in genomic DNA. nih.govacs.org

Below is a table detailing typical LC-MS/MS parameters used for the analysis of this compound.

ParameterValue
Chromatography
ColumnReversed-phase C18
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientOptimized for nucleoside separation
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Parent Ion (m/z)272.2
Fragment Ion (m/z)156.1
Collision EnergyOptimized for fragmentation

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. sigmaaldrich.comnih.gov This method is particularly well-suited for the separation of highly polar compounds like nucleosides, which may have limited retention on traditional reversed-phase columns. lcms.czchromatographyonline.com In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and analytes partition between this layer and the bulk mobile phase. sigmaaldrich.com The elution order in HILIC is generally the opposite of that in reversed-phase chromatography, with more polar compounds being more strongly retained. sigmaaldrich.com

HILIC offers a unique selectivity for modified nucleosides and can be used to separate isomers that are difficult to resolve by other methods. impactfactor.orgmdpi.com The high organic content of the mobile phase in HILIC also provides benefits when coupled with mass spectrometry, as it can enhance ionization efficiency and thus sensitivity.

Enzymatic Assays and Functional Characterization

Enzymatic assays are vital for understanding the biological processing of this compound. These assays probe the interactions of 5caC with key enzymes involved in DNA replication and repair, providing insights into its incorporation efficiency and potential for enzymatic removal.

Polymerase primer extension (PEX) reactions are a fundamental method to assess how efficiently DNA polymerases can incorporate the triphosphate form of this compound (5caCTP) into a growing DNA strand. acs.org In this assay, a short, often radiolabeled or fluorescently labeled, DNA primer is annealed to a longer template strand. acs.org The reaction mixture contains a DNA polymerase and a mixture of deoxynucleoside triphosphates (dNTPs), including the modified 5caCTP. nih.govrsc.org

The ability of the polymerase to extend the primer by incorporating 5caCTP opposite a specific base in the template is then analyzed, typically by denaturing polyacrylamide gel electrophoresis. The length of the extended products reveals whether the polymerase can incorporate the modified nucleotide and if it can continue synthesis after the incorporation event. nih.govoup.com Different DNA polymerases, such as Taq polymerase or the Klenow fragment, may exhibit varying efficiencies and fidelities when encountering modified nucleotides. nih.govnih.gov

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that can add nucleotides to the 3' end of a DNA strand in a template-independent manner. nih.govneb.com Assays to measure TdT activity with this compound triphosphate (5caCTP) are important for understanding the potential for this modified nucleotide to be added to DNA ends, for example, during DNA repair or in certain biotechnological applications. promega.comqiagen.com

A typical TdT assay involves incubating the enzyme with a DNA initiator (a short single-stranded DNA molecule), and 5caCTP. The incorporation of the modified nucleotide can be detected using various methods, such as radiolabeling the 5caCTP or by analyzing the extended DNA product using mass spectrometry or gel electrophoresis. nih.govthermofisher.com The efficiency of TdT in utilizing 5caCTP as a substrate provides insights into the steric and electronic effects of the 5'-carboxyl group on the enzyme's catalytic activity. nih.govoup.com

Nucleoside Kinase Activity Assays

The phosphorylation of nucleosides by kinases is a critical step in their metabolic activation. Assays to determine nucleoside kinase activity are essential for understanding if this compound (5ca-dC) can be incorporated into cellular nucleotide pools. Research indicates that the phosphorylation of 5ca-dC by kinases is generally inefficient. nih.gov Various methodologies can be employed to study and quantify this activity.

One common approach is the competitive inhibition assay. novocib.com This method is based on the competition between the test compound (5ca-dC) and a known substrate for the kinase. novocib.com For an enzyme like deoxycytidine kinase (dCK), the assay might use a poor substrate, such as deoxyinosine, which is phosphorylated to deoxyinosine monophosphate (dIMP). novocib.com The dIMP is then oxidized by IMP dehydrogenase (IMPDH), producing NADH, which can be monitored spectrophotometrically at 340 nm. novocib.com If 5ca-dC is a substrate for dCK, it will compete with deoxyinosine, leading to a decrease in the rate of NADH formation. novocib.com

Direct phosphorylation assays offer another route for investigation. These assays measure the direct conversion of the nucleoside analog to its monophosphate form. This can be achieved using radiolabeled substrates, where the kinase reaction is performed with the labeled compound, and the phosphorylated product is separated and quantified. nih.gov For instance, an in vitro dCK kinase assay can be performed on cell lysates using a high-affinity radiolabeled substrate; background phosphorylation is compared against the activity in the presence of the test compound. nih.gov

Furthermore, screening assays can be used to qualitatively and quantitatively assess a wide range of natural and modified nucleosides as potential substrates. mdpi.com In such assays, the enzyme, such as human deoxycytidine kinase (HsdCK), is incubated with the nucleoside and a phosphate (B84403) donor like adenosine (B11128) triphosphate (ATP) or guanosine (B1672433) triphosphate (GTP). mdpi.com The reaction products are then analyzed after a set incubation period to allow for product formation even with poor substrates. mdpi.com While these methods are robust, studies on the related compound 5-Carboxy-2'-deoxyuridine have shown it to be neither a substrate nor an inhibitor of herpes simplex virus-induced or HEp-2 cell deoxythymidine kinase, highlighting the specificity of these enzymes. nih.gov

Computational and Theoretical Approaches

Quantum chemical calculations and ab initio methods are powerful theoretical tools for investigating the intrinsic properties of molecules, including the hydrogen bonding capabilities of modified nucleosides like this compound. These calculations provide insights into the stability and geometry of base pairs, which are fundamental to the structure and function of DNA.

A study utilizing ab initio calculations was conducted to evaluate the base pairing properties of this compound, synthesized as a potential anion-carrier to stabilize DNA duplexes and triplexes. nih.gov The calculations focused on comparing the stability of base pairs involving this compound with guanine (B1146940) (G) against canonical base pairs. nih.gov

The key findings from these theoretical calculations were:

The Watson-Crick-type base pair between this compound and guanine was found to be slightly more stable than the natural guanine-cytosine (G-C) base pair. nih.gov

The Hoogsteen-type base pair between this compound and guanine was predicted to be less stable than the canonical protonated cytosine-guanine (C⁺-G) pair, which is relevant for triplex DNA formation. nih.gov

These computational predictions align with experimental observations where oligodeoxynucleotides containing this compound formed more stable duplexes with complementary DNA than unmodified duplexes. nih.gov

Table 1: Predicted Stability of this compound Base Pairs from Ab Initio Calculations nih.gov
Base Pair TypeThis compound PairCanonical Pair for ComparisonPredicted Relative Stability
Watson-Crick5ca-dC • GC • GSlightly More Stable
Hoogsteen5ca-dC • GC⁺ • GLess Stable

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is an essential tool for understanding how a ligand, such as this compound, might interact with the active site of an enzyme. nih.govyoutube.com The process involves sampling possible conformations of the ligand within the protein's binding site and then ranking these conformations using a scoring function to estimate the binding affinity. nih.gov This allows researchers to study the fundamental biochemical processes at an atomic level, identifying key interactions like hydrogen bonds that stabilize the enzyme-ligand complex. youtube.com

Following docking, molecular dynamics (MD) simulations can be employed to study the behavior of the enzyme-ligand complex over time. MD simulations provide a detailed view of the dynamic nature of the interaction, revealing how the protein and ligand adjust their conformations to accommodate each other. This is crucial for understanding the stability of the binding and the mechanism of action. For this compound, these simulations could be used to study its interaction with enzymes involved in its metabolism, such as deoxycytidine kinase or the DNA repair glycosylase TDG. nih.gov The simulations can help elucidate why the phosphorylation of this nucleoside is inefficient or how it is recognized and processed by repair enzymes. nih.gov

The general workflow for these computational studies includes:

Structure Preparation : Obtaining high-resolution 3D structures of the target enzyme and the ligand (this compound). youtube.com

Docking : Using software to place the ligand into the enzyme's active site to predict the most stable binding pose. researchgate.net

Simulation : Running MD simulations to observe the dynamic stability of the docked complex and analyze conformational changes.

The biological function of a molecule like this compound is intrinsically linked to its three-dimensional structure and dynamic behavior. Computational methods are vital for predicting the conformational changes and structural dynamics that govern its interactions. Molecular dynamics simulations, in particular, can model the movement of every atom in the nucleoside over time, revealing its flexibility and preferred shapes in an aqueous environment or when bound to a biological target.

These simulations can predict how the molecule's conformation might change upon binding to an enzyme. chemrxiv.org For example, the sugar pucker, the orientation of the base relative to the sugar (the glycosidic torsion angle), and the flexibility of the 5'-carboxy group are all dynamic features that can be analyzed. Understanding these dynamics is key, as an enzyme may selectively bind to a specific conformation of the nucleoside.

Advanced techniques like NMR relaxation dispersion experiments can experimentally probe molecular motions on a microsecond-to-millisecond timescale. chemrxiv.org While these are experimental methods, their results are often interpreted and augmented with computational simulations to build a complete picture of the structural dynamics. For instance, studies on enzymes like dUTPase have shown that substrate binding can trap the enzyme in a specific conformational state, a process that can be modeled computationally. chemrxiv.org A similar approach could be applied to understand how this compound's conformational dynamics influence its recognition and processing by enzymes, providing a link between its structure, dynamics, and biological activity.

Applications of 5 Carboxy 2 Deoxycytidine in Molecular Research

Utilization as a Chemical Probe for DNA and RNA Studies

5'-Carboxy-2'-deoxycytidine has emerged as a valuable molecule in molecular biology, primarily serving as a sophisticated chemical probe for the intricate study of nucleic acids. Its unique chemical properties allow for the development of modified oligonucleotides with tailored characteristics, site-specific labeling of DNA, and the investigation of fundamental epigenetic mechanisms.

Development of Modified Oligonucleotides for Biochemical and Biophysical Studies

The incorporation of this compound into synthetic oligonucleotides allows for the fine-tuning of their biochemical and biophysical properties. A key characteristic that is often modulated is the thermal stability of DNA duplexes. Research has demonstrated that the presence of this compound within a DNA strand can enhance the stability of the duplex it forms with a complementary strand.

A study by Sumino and colleagues in 2008 systematically investigated the effect of this modification. wikipedia.org They synthesized oligodeoxynucleotides containing this compound and measured the melting temperatures (Tm) of the duplexes formed with their complementary DNA strands. The melting temperature is a direct indicator of the stability of the duplex; a higher Tm signifies a more stable structure. Their findings revealed a notable increase in duplex stability with the incorporation of the modified base. wikipedia.org In contrast, when used in the formation of triplex DNA structures, the inclusion of this compound was found to have a destabilizing effect. researchgate.net

Table 1: Effect of this compound on the Melting Temperature (Tm) of DNA Duplexes
Oligonucleotide Sequence (13mer)ModificationMelting Temperature (Tm) in °CChange in Tm (ΔTm) in °C
5'-d(T1T2T3T4C5C6C7T8T9T10T11T12T13)-3'Unmodified48.5-
5'-d(T1T2T3T4X5C6C7T8T9T10T11T12T13)-3'Single 5-Carboxy-dC50.5+2.0

Site-Specific Labeling of DNA Fragments

The chemical structure of this compound, specifically its carboxylic acid group, presents a unique handle for the site-specific labeling of DNA fragments. This functional group can be exploited for covalent modification, allowing for the attachment of various reporter molecules, such as fluorescent dyes or biotin, at precise locations within a DNA sequence.

The carboxylic acid can be activated, for example, with agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), to facilitate the formation of an amide bond with an amine-containing molecule. This strategy enables researchers to introduce labels at any position within a synthetic oligonucleotide where this compound has been incorporated. This method of post-synthesis labeling is a powerful tool for a variety of applications, including fluorescence resonance energy transfer (FRET) studies, and for the immobilization of DNA fragments on solid supports for use in diagnostic assays. While the principle is well-established, specific protocols for DNA fragments are tailored to the application.

Tools for Investigating Epigenetic Mechanisms

This compound, in its in vivo form as 5-carboxycytosine (5caC), is a key player in the intricate process of DNA demethylation. nih.govnih.gov DNA methylation, primarily the addition of a methyl group to cytosine to form 5-methylcytosine (B146107) (5mC), is a crucial epigenetic mark that regulates gene expression. The removal of this mark, or demethylation, is equally important for dynamic gene regulation.

The ten-eleven translocation (TET) family of enzymes can iteratively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and finally to 5-carboxycytosine. nih.gov 5caC is then recognized and excised by thymine-DNA glycosylase (TDG) as part of the base excision repair (BER) pathway, ultimately leading to the replacement of the modified cytosine with an unmodified one. nih.gov Therefore, synthetic oligonucleotides containing this compound are invaluable tools for studying the kinetics and mechanisms of TET enzymes and the TDG-mediated repair process. These modified DNA strands can be used as substrates in in vitro assays to characterize the activity of these enzymes and to screen for potential inhibitors or modulators of the DNA demethylation pathway. acs.org

Design of Nucleoside Analogs and Mimics

The structural similarity of this compound to the natural nucleoside deoxycytidine allows it to function as a nucleoside analog. This property is exploited in the design of molecules that can probe or interfere with the cellular machinery that processes nucleic acids, such as DNA polymerases.

Investigation of this compound as a Deoxycytidine Triphosphate (dCTP) Analog

When phosphorylated to its triphosphate form, this compound triphosphate (5-Carboxy-dCTP) acts as an analog of deoxycytidine triphosphate (dCTP), one of the four essential building blocks for DNA synthesis. As an analog, 5-Carboxy-dCTP can be used in in vitro studies to investigate its interaction with DNA polymerases and its potential incorporation into a growing DNA strand.

Its role as a dCTP analog is particularly relevant in the context of its natural occurrence in the DNA demethylation pathway. Understanding how DNA polymerases handle this modified nucleotide is crucial for elucidating the potential downstream consequences of its presence in the genome.

Engineering Polymerases for Incorporation of Modified Nucleotides

The ability of DNA polymerases to accept and incorporate modified nucleotides is a critical area of research, with implications for DNA sequencing, diagnostics, and synthetic biology. The incorporation of bulky or charged modifications at the 5-position of pyrimidines can be challenging for natural polymerases. Therefore, a significant area of research is the engineering of DNA polymerases with altered active sites that can more efficiently and faithfully incorporate modified nucleotides like 5'-Carboxy-dCTP.

Studies have investigated the efficiency and fidelity of various DNA polymerases when encountering oxidized methylcytosines in the template strand. For instance, research on human DNA polymerase β has provided insights into the molecular basis for the accommodation of such modifications. Kinetic assays have shown a decrease in the catalytic efficiency of dGTP insertion when 5-carboxycytosine is in the templating position, as compared to an unmodified cytosine. nih.gov

Table 2: Kinetic Parameters for dGTP Incorporation Opposite Cytosine and Its Oxidized Derivatives by Human DNA Polymerase β
Template Basekpol (s⁻¹)Kd,app (µM)Catalytic Efficiency (kpol/Kd,app) (µM⁻¹s⁻¹)Fold-Decrease in Efficiency (vs. C)
C1.5 ± 0.10.14 ± 0.03111.0
5mC1.4 ± 0.10.14 ± 0.03101.1
5hmC1.2 ± 0.10.16 ± 0.047.51.5
5fC1.1 ± 0.10.18 ± 0.046.11.8
5caC0.15 ± 0.010.28 ± 0.060.5420

Data adapted from Bebenek et al., J. Biol. Chem. 2013. nih.gov

This research demonstrates that while DNA polymerase β can accommodate 5-carboxycytosine, its efficiency is significantly reduced. nih.gov Such findings are crucial for engineering polymerases with improved capabilities for incorporating or bypassing these and other modified nucleotides, thereby expanding the toolkit for molecular biology research.

Interdisciplinary Research Directions

The study of this compound (5caC) is increasingly benefiting from an interdisciplinary approach that combines molecular biology with systems-level analysis and computational modeling. This integration allows researchers to move beyond the study of individual components of the DNA demethylation pathway and begin to understand its dynamic regulation and functional consequences within the broader context of cellular networks.

Integration with Systems Biology and Computational Modeling

Systems biology approaches aim to understand the complex interactions within biological systems, treating them as integrated and interacting networks of genes, proteins, and other cellular constituents. nih.gov Computational modeling, a key tool in systems biology, allows for the simulation and prediction of the behavior of these complex systems. amanote.comresearchgate.netresearchgate.netethz.ch

In the context of 5caC, systems biology and computational modeling are being used to:

Model the Dynamics of the DNA Demethylation Pathway: The conversion of 5-methylcytosine (5mC) to unmodified cytosine is a multi-step enzymatic process involving the Ten-Eleven Translocation (TET) enzymes and Thymine DNA Glycosylase (TDG). nih.govnih.gov Computational models are being developed to simulate the kinetics of this pathway, predicting the levels of intermediates like 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5caC under different cellular conditions. These models can help to understand the factors that regulate the efficiency and fidelity of DNA demethylation. nih.gov

Predict the Impact of 5caC on Gene Regulatory Networks: The presence of 5caC at specific genomic locations can influence the binding of transcription factors to DNA, thereby altering gene expression. nih.gov By integrating data on the genomic locations of 5caC with computational models of gene regulatory networks, researchers can predict how this modification may rewire transcriptional circuits and lead to changes in cellular phenotypes. For instance, models can be used to simulate how the accumulation of 5caC at promoter or enhancer regions might activate or repress the expression of target genes.

Elucidate the Role of 5caC in Disease: Aberrant DNA methylation patterns are a hallmark of many diseases, including cancer. Systems biology models that incorporate epigenetic modifications like 5caC can provide insights into the molecular mechanisms underlying these diseases. wsu.edu For example, by simulating the effects of altered TET enzyme activity on the levels of 5caC and downstream gene expression, these models can help to identify potential therapeutic targets.

A critical aspect of integrating 5caC into computational models is the quantitative data on its effects. A prime example is the influence of 5caC on the binding of basic-helix-loop-helix (b-HLH) transcription factors to the E-box motif (CGCAG|GTG). Research has shown that the presence of 5caC within this motif can significantly enhance the binding of certain transcription factor heterodimers. nih.gov This enhanced binding can have a profound impact on the regulation of genes involved in crucial cellular processes.

Transcription Factor HeterodimerDNA SubstrateRelative Binding Affinity (Fold Change)
Tcf3|Ascl1Unmodified E-box1
Tcf3|Ascl1E-box with 5caC~10

The data clearly demonstrates that the presence of 5caC can act as a positive regulatory signal, significantly increasing the binding of the Tcf3|Ascl1 heterodimer to its target sequence. nih.gov This finding is crucial for building more accurate predictive models of gene expression. By incorporating such quantitative data, computational models can more realistically simulate the impact of epigenetic modifications on the intricate dance of transcription factors and DNA.

The future of this research direction lies in the development of more sophisticated multi-scale models that can integrate information from the atomic level—such as the structural basis of protein-DNA interactions—to the level of whole-cell or even multi-cellular systems. Such models will be invaluable for understanding the complex interplay between the genome, the epigenome, and the environment in health and disease.

Future Perspectives and Emerging Research Avenues

Unexplored Biochemical Pathways and Interactions

The established pathway for 5caC involves its generation from 5-methylcytosine (B146107) (5mC) via TET enzyme-mediated oxidation and its subsequent excision by thymine-DNA glycosylase (TDG) as part of the base excision repair (BER) pathway. researchgate.netglenresearch.com However, recent evidence suggests the existence of a direct enzymatic or spontaneous decarboxylation of 5caC back to cytosine, bypassing the need for BER and the creation of potentially mutagenic abasic sites. d-nb.infonih.govnih.gov The precise enzymatic machinery and regulatory mechanisms governing this direct decarboxylation in vivo remain a significant unanswered question.

Furthermore, beyond its role as a transient intermediate, 5caC may function as a stable epigenetic mark, recognized by specific "reader" proteins that could mediate downstream cellular processes. nih.gov The identification and characterization of proteins that specifically bind to 5caC are critical areas for future research. Unraveling these interactions will be key to understanding whether 5caC has signaling roles independent of its function in DNA demethylation. The transient accumulation of 5caC during cellular differentiation, such as in neural/glial and hepatic lineages, suggests a potential regulatory role in lineage specification. tandfonline.com Investigating the interplay between 5caC and the chromatin landscape, including histone modifications and chromatin remodeling complexes, will provide a more comprehensive picture of its regulatory functions.

Advanced Synthetic Strategies for Complex Architectures

The chemical synthesis of 5caC and its phosphoramidite (B1245037) derivative has been crucial for the in-depth study of its properties and interactions. glenresearch.comnih.govresearchgate.net Current synthetic routes often involve multiple steps and require careful optimization. Future advancements in synthetic organic chemistry could lead to more efficient and scalable syntheses of 5caC and its analogs. The development of novel protecting group strategies and catalytic methods could significantly streamline these processes.

Moreover, the synthesis of oligonucleotides containing 5caC at specific positions has enabled detailed biochemical and biophysical studies. nih.gov There is a growing need for advanced strategies to construct more complex DNA architectures incorporating 5caC alongside other modified bases. This includes the development of methods for the site-specific incorporation of 5caC into long DNA fragments or even entire genes. Chemo-enzymatic approaches, combining the precision of chemical synthesis with the efficiency of enzymatic ligation, could offer a powerful tool for assembling such complex structures. The synthesis of 5-aryl-2'-deoxycytidine analogues through methods like the Suzuki-Miyaura cross-coupling reaction provides a template for creating a diverse library of 5caC derivatives with unique properties. cuny.edu These novel molecules could be used as probes to explore the active sites of enzymes that interact with 5caC or as potential therapeutic agents.

Novel Analytical Techniques for Quantitative and Site-Specific Detection

The low abundance of 5caC in the genome presents a significant analytical challenge. acs.org Several innovative techniques have been developed to overcome this hurdle, each with its own advantages and limitations.

Analytical TechniquePrincipleAdvantagesLimitations
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Enzymatic digestion of DNA to nucleosides followed by separation and mass-based quantification.Highly sensitive and specific for global quantification. nih.govcolab.wsDoes not provide sequence context (site-specific information).
5caC DNA Immunoprecipitation (5caC DIP) Use of specific antibodies to enrich for DNA fragments containing 5caC, followed by sequencing or qPCR.Enables genome-wide mapping of 5caC distribution. nih.govtandfonline.comResolution is limited by the size of the DNA fragments.
Photoelectrochemical Biosensor Utilizes a SnS2@Ti3C2 nanocomposite as a photoactive material for the specific recognition and detection of 5-carboxy-2'-deoxycytidine-5'-triphosphate (5cadCTP).High sensitivity and selectivity with a low detection limit. nih.govCurrently demonstrated for the triphosphate form, not directly on genomic DNA.
Photoredox Catalysis Reductive decarboxylation of 5caC using an iridium-based photocatalyst, enabling selective chemical conversion for detection.Offers a bisulfite-free method for direct base conversion and sequencing. acs.orgRequires further development for widespread application in genomic analysis.

Future research will likely focus on developing single-molecule and single-cell techniques to detect 5caC with unprecedented resolution. The refinement of existing methods, such as improving the specificity of antibodies for immunoprecipitation or enhancing the efficiency of chemical derivatization for mass spectrometry, will also be crucial. acs.org Furthermore, the development of non-destructive, real-time imaging techniques to visualize the dynamics of 5caC in living cells would revolutionize our understanding of its role in cellular processes.

Expanding the Scope of Computational Modeling for Predictive Research

Computational modeling is becoming an indispensable tool in the study of epigenetic modifications. While significant progress has been made in developing predictive models for 5mC and 5-hydroxymethylcytosine (B124674) (5hmC), the computational modeling of 5caC is still in its nascent stages. peerj.comnih.govnih.gov Expanding the scope of these models to include 5caC will be essential for a holistic understanding of the DNA methylation landscape.

Future computational efforts could focus on several key areas. Firstly, developing machine learning algorithms that can predict the location of 5caC sites across the genome based on DNA sequence motifs, chromatin accessibility, and other epigenetic features would be highly valuable. nih.govoup.com These predictive models could help to identify regions of the genome where 5caC may play a regulatory role. Secondly, molecular dynamics simulations can provide insights into the structural and dynamic effects of 5caC on DNA and its interactions with proteins. mdpi.com Such simulations could help to elucidate how 5caC is recognized by enzymes like TDG and potential reader proteins. Finally, integrating multi-omics data, including genomics, transcriptomics, and proteomics, with computational models will be crucial for building comprehensive predictive models of 5caC function and its impact on gene regulation and cellular phenotype.

Q & A

Q. How should 5-caC data be presented to align with journal requirements for epigenetic research?

  • Answer :
  • Include chromatograms and mass spectra for LC/MS-MS validation.
  • Provide raw data tables with peak area ratios (5-caC/internal standard).
  • For genome-wide studies, submit processed data to GEO or ArrayExpress.
  • Adhere to the MIAME (Microarray) or MINSEQE (Sequencing) standards .

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5'-Carboxy-2'-deoxycytidine

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